molecular formula C20H16N2O6S B2594634 (E)-6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate CAS No. 896310-67-1

(E)-6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate

Cat. No. B2594634
CAS RN: 896310-67-1
M. Wt: 412.42
InChI Key: WIUWHGJLGWSUGI-HWKANZROSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole ring, which can act as a nucleophile in reactions . The pyran ring and the benzo[d][1,3]dioxol-5-yl group could also participate in reactions depending on the conditions .

Scientific Research Applications

Antimicrobial Activity

Several studies have synthesized novel compounds with imidazole, pyran, and acrylate moieties, exploring their antimicrobial potential. For instance, novel acrylate monomers based on kojic acid were evaluated for antibacterial and antifungal activities, demonstrating moderate to good efficacy against certain strains of bacteria and fungi (Saraei et al., 2016). This suggests that related compounds might also hold promise as antimicrobial agents.

Synthetic Methodologies

Research has also focused on developing efficient synthetic routes for similar compounds. For example, a DABCO-catalyzed domino reaction facilitated the green synthesis of novel acrylate derivatives in water, highlighting an environmentally friendly approach to synthesizing complex molecules (Mohebat et al., 2017). Such methodologies could be applicable to the synthesis of "(E)-6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate" and similar compounds.

Corrosion Inhibition

Imidazole derivatives have been evaluated for their corrosion inhibition properties, with studies showing that such compounds can effectively protect metal surfaces against corrosion (Ammal et al., 2018). This indicates potential industrial applications for the specified compound in protecting materials from corrosive environments.

Polymerization and Material Science

Research into polymerization of acrylate-based monomers and the thermal behavior of resulting polymers provides insights into the material science applications of structurally related compounds (Saraei et al., 2016). These compounds could contribute to the development of new materials with specific thermal and mechanical properties.

properties

IUPAC Name

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O6S/c1-22-7-6-21-20(22)29-11-14-9-15(23)18(10-25-14)28-19(24)5-3-13-2-4-16-17(8-13)27-12-26-16/h2-10H,11-12H2,1H3/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUWHGJLGWSUGI-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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